3,3'-Diacetyldiphenyl Ether
CAS No.:
Cat. No.: VC17960788
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14O3 |
|---|---|
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | 1-[3-(3-acetylphenoxy)phenyl]ethanone |
| Standard InChI | InChI=1S/C16H14O3/c1-11(17)13-5-3-7-15(9-13)19-16-8-4-6-14(10-16)12(2)18/h3-10H,1-2H3 |
| Standard InChI Key | NOPHAWSRXPXHKD-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)OC2=CC=CC(=C2)C(=O)C |
Introduction
Synthesis and Chemical Properties
Synthetic Pathways
3,3'-Diacetyldiphenyl ether is typically synthesized via Friedel-Crafts acetylation of diphenyl ether or its derivatives. Key methods include:
Catalytic Acetylation
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Reagents: Acetic anhydride as the acetylating agent, with catalysts such as trifluoromethanesulfonic acid transition metal salts (e.g., hafnium triflate) and alkali perchlorates (e.g., sodium perchlorate) .
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Conditions: Reactions are conducted in polar aprotic solvents (e.g., dimethyl sulfoxide) at 80–100°C for 5–10 hours. Yields exceed 70% under optimized conditions .
Nitro-Group Displacement
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Substrates: Nitro-substituted diphenyl ethers undergo nucleophilic displacement with acetylating agents in the presence of inorganic bases (e.g., potassium carbonate) and phase-transfer catalysts .
Haloform Reaction
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Oxidation: 3,3'-Diacetyldiphenyl ether can be oxidized to 4,4'-dicarboxydiphenyl ether using alkali hypohalites (e.g., sodium hypochlorite) .
Physicochemical Properties
While explicit data for 3,3'-diacetyldiphenyl ether is sparse, its properties can be inferred from structurally related compounds:
Applications in Industry and Research
Polymer Synthesis
3,3'-Diacetyldiphenyl ether is a precursor for high-temperature polyimides and polyarylene ethers. These polymers exhibit exceptional thermal stability (>400°C) and mechanical strength, making them ideal for aerospace and electronics .
Dye and Pigment Intermediates
The compound is utilized in synthesizing azo dyes and phthalocyanine pigments. Its acetyl groups facilitate coupling reactions, enhancing colorfastness and stability .
Heat Transfer Fluids
As a component of eutectic mixtures (e.g., with biphenyl), it serves in industrial heat transfer systems due to its low volatility and high boiling point .
Future Research Directions
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